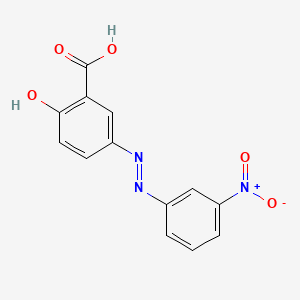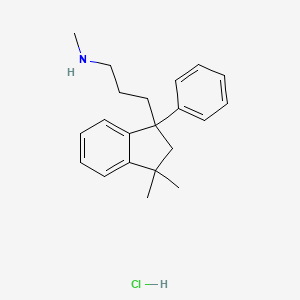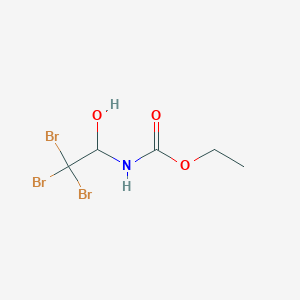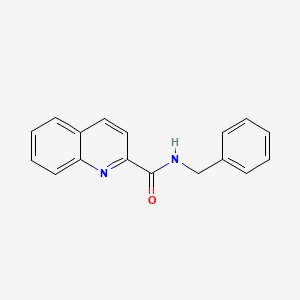
N-benzylquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzylquinoline-2-carboxamide is a compound belonging to the quinoline family, which is known for its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with benzylamine. This reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
N-benzylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: N-benzylquinoline-2-amine.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
作用机制
The mechanism of action of N-benzylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and cancer cell proliferation, respectively . The compound can also induce apoptosis in cancer cells by triggering pathways such as the mitochondrial apoptotic pathway .
相似化合物的比较
N-benzylquinoline-2-carboxamide can be compared with other quinoline derivatives such as:
- N-phenylquinoline-2-carboxamide
- N-benzylquinoxaline-2-carboxamide
- N-cyclohexylquinoline-2-carboxamide
These compounds share similar structural features but differ in their pharmacological activities and specific applications. For example, N-benzylquinoxaline-2-carboxamide has shown significant antimycobacterial activity, while N-cyclohexylquinoline-2-carboxamide has demonstrated higher activity against certain mycobacterial species .
属性
CAS 编号 |
6019-43-8 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
N-benzylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H14N2O/c20-17(18-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19-16/h1-11H,12H2,(H,18,20) |
InChI 键 |
NCPJAGWUFAKUJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |
溶解度 |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
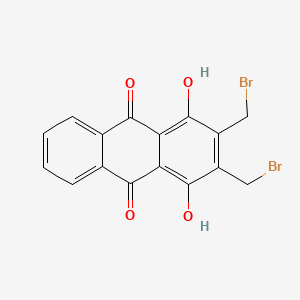

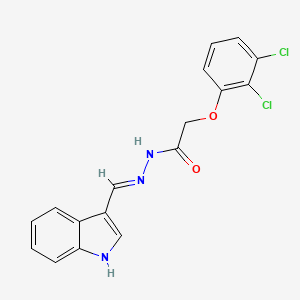
![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
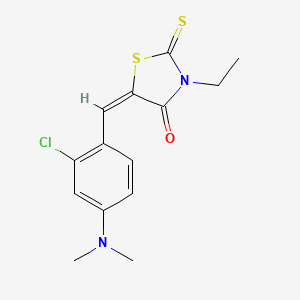
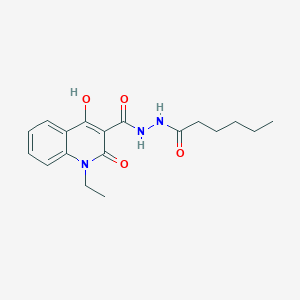
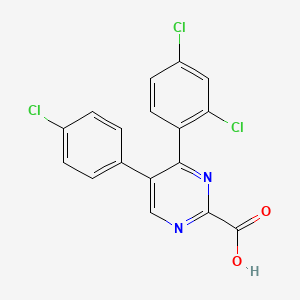
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)
